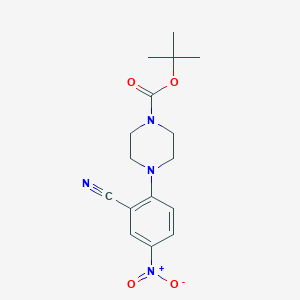

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Overview

Description

Scientific Research Applications

Organic Synthesis Intermediates

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: is a valuable intermediate in organic synthesis. It can be utilized to create a variety of complex molecules due to its reactive nitro and cyano groups. These groups can undergo further chemical transformations, allowing for the synthesis of amides, sulphonamides, and other nitrogen-containing compounds .

Pharmaceutical Research

This compound serves as a building block in the development of pharmaceuticals. Its piperazine ring is a common motif in many drugs, and the additional functional groups present in this compound provide opportunities for creating novel therapeutic agents with potential activity against various diseases .

Material Science

In material science, tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical resistance properties of materials .

Protease Inhibitor Development

The structure of this compound suggests potential use in the design of protease inhibitors. Protease enzymes play crucial roles in many biological processes, and their inhibition is a key therapeutic strategy in conditions like HIV/AIDS, hypertension, and certain cancers .

Targeted Protein Degradation

The compound’s ability to serve as a linker in PROTAC (PROteolysis TArgeting Chimeras) molecules makes it valuable in targeted protein degradation research. PROTACs are designed to direct specific proteins for degradation, offering a novel approach to treating diseases by removing disease-causing proteins .

Antibacterial Agent Research

Piperazine derivatives have been investigated for their antibacterial properties. While there is no direct evidence for tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate itself, related compounds have shown activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds containing piperazine rings have been known to interact with various macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

Compounds containing piperazine rings are known for their ability to form hydrogen bonds and adjust molecular physicochemical properties, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Result of Action

Similar compounds have been found to be moderately active against several microorganisms .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature .

properties

IUPAC Name |

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHJQNYGQBUGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623622 | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

CAS RN |

288251-87-6 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.